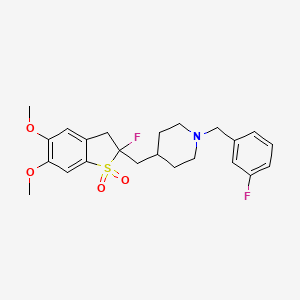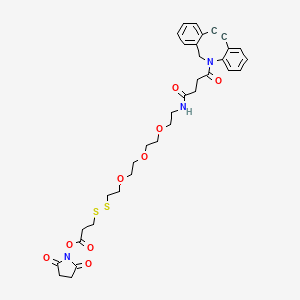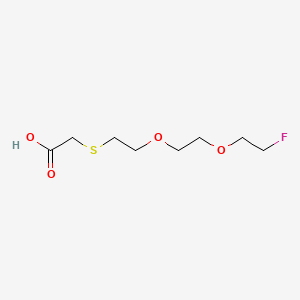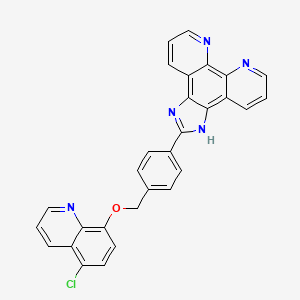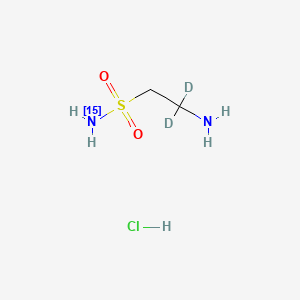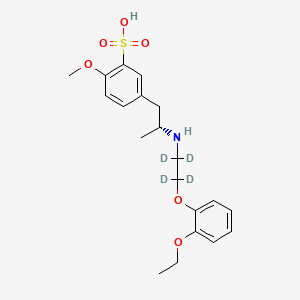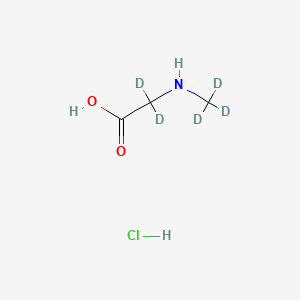
n-Methyl-d3-glycine-2,2-d2 hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-d3-glycine-2,2-d2 hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled version of sarcosine hydrochloride, which is a derivative of glycine. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-d3-glycine-2,2-d2 hydrochloride typically involves the deuteration of sarcosine. This process can be achieved through the reaction of sarcosine with deuterated reagents under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of n-Methyl-d3-glycine-2,2-d2 hydrochloride involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
化学反応の分析
Types of Reactions
n-Methyl-d3-glycine-2,2-d2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield deuterated oxides, while reduction may produce simpler deuterated compounds. Substitution reactions can result in a variety of deuterated derivatives .
科学的研究の応用
n-Methyl-d3-glycine-2,2-d2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required .
作用機序
The mechanism of action of n-Methyl-d3-glycine-2,2-d2 hydrochloride involves its incorporation into metabolic pathways where it acts as a labeled analog of sarcosine. The deuterium atoms provide a distinct signature that can be tracked using various analytical techniques, allowing researchers to study the molecular targets and pathways involved in its metabolism and action .
類似化合物との比較
Similar Compounds
n-Methyl-d3-glycine hydrochloride: Another deuterated version of sarcosine hydrochloride.
n-Methylaminoacetic acid-d5 hydrochloride: A similar compound with five deuterium atoms.
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid hydrochloride: A more heavily deuterated analog
Uniqueness
n-Methyl-d3-glycine-2,2-d2 hydrochloride is unique due to its specific deuterium labeling pattern, which makes it particularly useful in studies requiring precise isotopic tracing. Its unique labeling allows for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated or differently labeled compounds .
特性
分子式 |
C3H8ClNO2 |
|---|---|
分子量 |
130.58 g/mol |
IUPAC名 |
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2; |
InChIキー |
WVKIFIROCHIWAY-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC([2H])([2H])C(=O)O.Cl |
正規SMILES |
CNCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


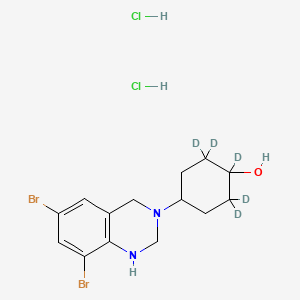

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
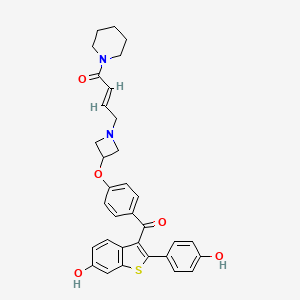


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)

